3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid
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Overview
Description
3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid is a complex organic compound with the molecular formula C15H15N3O4. It is known for its unique structure, which includes a phenylhydrazinylidene group attached to a cyclohexa-1,4-dien-1-yl ring, and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid typically involves the reaction of phenylhydrazine with a suitable cyclohexadienone derivative under controlled conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes further cyclization and oxidation to yield the final product. Common reagents used in this synthesis include phenylhydrazine, cyclohexadienone derivatives, and oxidizing agents such as hydrogen peroxide or potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and electrophiles (e.g., alkyl halides, acyl chlorides). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, hydrazine derivatives, and substituted phenylhydrazinylidene compounds. These products have diverse applications in various fields of research .
Scientific Research Applications
3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound may also interact with cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-(6-Oxo-3-phenyl-1(6H)-pyridazinyl)propanoic acid
- 3-(3-(4-Methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid
- 3-(3-(2,4-Dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid
Uniqueness
3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid is unique due to its specific structural features, such as the phenylhydrazinylidene group and the cyclohexa-1,4-dien-1-yl ring.
Properties
CAS No. |
78027-95-9 |
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Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-(2-hydroxy-5-phenyldiazenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14N2O3/c18-14-8-7-13(10-11(14)6-9-15(19)20)17-16-12-4-2-1-3-5-12/h1-5,7-8,10,18H,6,9H2,(H,19,20) |
InChI Key |
FCDWGJCPWGEOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)CCC(=O)O |
Origin of Product |
United States |
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